![molecular formula C24H18ClN5O B2835989 N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890940-59-7](/img/structure/B2835989.png)
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would include the bicyclic pyrazolo[3,4-d]pyrimidin-4-amine core and the phenyl rings substituted with a methyl group and a chlorophenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The compound contains several functional groups that could potentially react, including the amine group and the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
- Researchers continue to investigate its efficacy against various helminths and explore potential combinations with other anthelmintics .
- These compounds may serve as valuable alternatives in the fight against drug-resistant bacterial infections .
- Researchers are exploring their potential as adjunct therapies for tuberculosis and other mycobacterial infections .
- These compounds play a role in modulating immune responses and may have implications in autoimmune diseases and inflammation .
Anthelmintic Activity
Antibacterial and Antifungal Properties
Antimycobacterial Activity
Inhibition of Chitinase
Selective Inhibitors of Interleukin-12p40 Production
Potential Antiviral Activity
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to exhibit pharmacological potential against various targets, including antiviral, antimicrobial, and antitumor targets .
Mode of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities, suggesting a potential interaction with cellular targets that leads to cell death .
Biochemical Pathways
Given the reported cytotoxic activities of similar compounds, it is plausible that this compound may interfere with cellular proliferation pathways .
Pharmacokinetics
The molecular weight of the compound is 1351267 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Similar compounds have been reported to show superior cytotoxic activities against various cancer cell lines .
Action Environment
The synthesis of similar compounds has been reported to be done under ultrasonic-assisted conditions , suggesting that the synthesis environment may play a role in the final properties of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O/c1-16-2-8-19(9-3-16)30-24-22(14-28-30)23(26-15-27-24)29-18-6-12-21(13-7-18)31-20-10-4-17(25)5-11-20/h2-15H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGTWNUSSDNKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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